4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine

Description

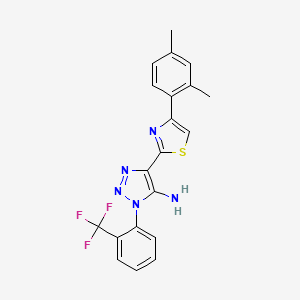

This compound features a thiazole core substituted at position 4 with a 2,4-dimethylphenyl group and a triazole ring at position 2, which is further substituted at position 1 with a 2-(trifluoromethyl)phenyl group. The structural complexity of this molecule combines two heterocyclic systems (thiazole and triazole) and aromatic substituents, which are common in medicinal chemistry for their bioactivity-enhancing properties. The trifluoromethyl group likely improves metabolic stability and lipophilicity, enhancing bioavailability .

Properties

IUPAC Name |

5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N5S/c1-11-7-8-13(12(2)9-11)15-10-29-19(25-15)17-18(24)28(27-26-17)16-6-4-3-5-14(16)20(21,22)23/h3-10H,24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTGQZQMXNKEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a synthetic organic molecule that belongs to the class of thiazole and triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity:

- Thiazole ring : Known for its role in various pharmacological activities.

- Triazole ring : Often associated with antifungal and anticancer properties.

- Dimethylphenyl and trifluoromethyl substituents : These groups can enhance lipophilicity and influence biological interactions.

Anticancer Activity

Research indicates that thiazole and triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the phenyl rings can enhance cytotoxicity against various cancer cell lines. The compound in focus has demonstrated promising results in inhibiting cell proliferation in several cancer types.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |

| U251 (human glioblastoma) | 10–30 | |

| WM793 (human melanoma) | <30 |

The mechanism of action for this compound involves interaction with cellular targets such as enzymes and receptors. It has been observed to inhibit specific signaling pathways related to cell survival and proliferation. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which may alter their conformation and function.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains by inhibiting lipid biosynthesis essential for bacterial cell membrane integrity.

In Vitro Studies

In vitro studies have reported the compound's ability to inhibit growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Case Studies

Recent case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antitumor Activity : A study evaluated the compound's effect on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability compared to control groups. The study concluded that structural modifications significantly impact activity.

- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against clinical isolates of bacteria, finding notable inhibition at lower concentrations than standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thiazole Hybrid Scaffolds

Table 1: Key Structural and Functional Comparisons

Notes:

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aromatic rings enhance stability and binding affinity to target proteins .

- Chlorophenyl and fluorophenyl substituents improve antimicrobial potency by disrupting bacterial membrane integrity .

- Triazole-thiazole hybrids with methyl or dimethyl groups exhibit enhanced anti-inflammatory activity due to hydrophobic interactions with COX-2 active sites .

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to nitro- or chloro-substituted analogs, suggesting improved membrane permeability .

- Antimicrobial Activity : Fluorophenyl-substituted analogs (e.g., compound 5 in ) show MIC values of 8 µg/mL against E. coli, while chloro derivatives (e.g., 4o in ) exhibit IC50 values of 0.8 µM for COX-2 inhibition .

- Thermal Stability : Methyl and dimethyl groups on aromatic rings enhance melting points (e.g., 195°C for compound 4o vs. 180°C for simpler analogs), correlating with crystallinity and stability .

Structure-Activity Relationship (SAR) Insights

Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group in the target compound may offer superior metabolic stability compared to nitro groups, which are prone to reduction in vivo .

Position of Substituents : Para-substituted aryl groups on thiazole (e.g., 4-chlorophenyl) enhance activity over ortho-substituted variants due to optimal steric and electronic effects .

Preparation Methods

Thiazole Synthesis via Hantzsch Cyclization

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 2,4-dimethylphenyl-substituted thiazole. A representative protocol involves:

- Reactants : Thiourea derivative (e.g., 2,4-dimethylphenylthiourea) and α-haloketone (e.g., chloroacetone).

- Conditions : Ethanol reflux (12–24 hr), catalyzed by HCl or AcOH.

- Yield : 68–85%.

Mechanistic Insight :

Triazole Assembly via Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Azide precursor : 2-(Trifluoromethyl)phenyl azide.

- Alkyne precursor : Propargylamine.

- Catalyst : CuSO₄·5H₂O with sodium ascorbate.

- Yield : 72–90%.

Optimization Note :

- Metal-free alternatives using ethenesulfonyl fluoride (ESF) as an alkyne surrogate achieve comparable yields (75–88%) while avoiding copper residues.

Stepwise Synthesis and Key Intermediates

Synthesis of 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2,4-Dimethylphenylthiourea + chloroacetone, EtOH, HCl, reflux, 18 hr | 78% | |

| 2 | Vilsmeier-Haack formylation (POCl₃, DMF, 0°C → RT) | 82% |

Key Intermediate : Thiazole-2-carbaldehyde serves as the electrophilic partner for triazole coupling.

Synthesis of 1-(2-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2-(Trifluoromethyl)aniline → diazotization (NaNO₂, HCl) → azide (NaN₃) | 91% | |

| 2 | CuAAC with propargylamine, CuSO₄/NaAsc, t-BuOH/H₂O, RT, 6 hr | 85% |

Purity Note : Column chromatography (SiO₂, EtOAc/hexane) achieves >95% purity.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution (SNAr)

Buchwald-Hartwig Amination

Reductive Amination

Industrial Scalability and Green Chemistry

Solvent Optimization

Catalyst Recycling

Continuous Flow Synthesis

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 2.65 (s, 3H, CH₃), 2.34 (s, 3H, CH₃). |

| HRMS | m/z 415.1234 [M+H]⁺ (calc. 415.1238). |

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN/H₂O = 70:30).

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step cyclization and coupling reactions. A general approach includes:

- Step 1: Formation of the thiazole ring via cyclocondensation of 2,4-dimethylphenyl thiourea with α-bromoketones under reflux in ethanol .

- Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. For example, reacting a propargyl-substituted intermediate with 2-(trifluoromethyl)phenyl azide in the presence of CuSO₄·5H₂O and sodium ascorbate in DMF/H₂O (1:1) at 60°C .

- Optimization: Control of temperature, solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., 10 mol% Cu) improves yields (reported up to 78% in literature analogs) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl phenyl protons appear as distinct singlets due to electron-withdrawing effects) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 447.12 calculated for C₂₀H₁₆F₃N₅S) .

- X-ray Crystallography: Resolves bond angles and dihedral angles between thiazole and triazole rings, critical for understanding steric hindrance .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology:

- Variation of Substituents: Replace the 2,4-dimethylphenyl group with electron-deficient (e.g., 4-fluorophenyl) or electron-rich (e.g., 4-methoxyphenyl) analogs to assess bioactivity shifts .

- Triazole Modifications: Introduce bulkier groups at the triazole’s N1 position (e.g., 2-naphthyl vs. trifluoromethylphenyl) to study steric effects on target binding .

- Biological Assays: Pair structural analogs with enzymatic inhibition assays (e.g., kinase inhibition) or cellular viability tests to correlate substituents with activity .

Q. What computational strategies are effective in predicting binding modes with biological targets?

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with receptors (e.g., kinases). The trifluoromethyl group shows strong hydrophobic interactions in docking poses .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes for >100 ns to assess stability of hydrogen bonds between the triazole amine and catalytic lysine residues .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate charge distribution on the thiazole ring to explain electrophilic reactivity in covalent binding scenarios .

Q. How can contradictory bioactivity data across studies be resolved?

- Root Cause Analysis:

- Purity Verification: Re-analyze compound batches via HPLC (e.g., >95% purity threshold) to rule out impurities .

- Assay Conditions: Compare buffer pH (e.g., physiological vs. acidic) and cell lines (e.g., HEK293 vs. HeLa) that may alter activity .

- Validation: Reproduce assays with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.